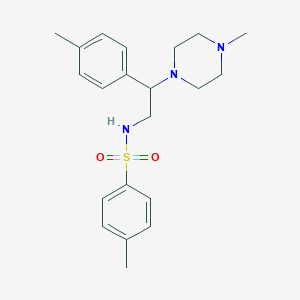

4-methyl-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-methyl-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O2S/c1-17-4-8-19(9-5-17)21(24-14-12-23(3)13-15-24)16-22-27(25,26)20-10-6-18(2)7-11-20/h4-11,21-22H,12-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRODNASSWFFFAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)C)N3CCN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Piperazine Derivative: Starting with 4-methylpiperazine, the compound is reacted with an appropriate alkylating agent to introduce the 2-(p-tolyl)ethyl group.

Sulfonamide Formation: The intermediate product is then reacted with benzenesulfonyl chloride under basic conditions to form the final sulfonamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.

Reduction: The sulfonamide group can be reduced under specific conditions to form amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Halogenating agents, nitrating agents, or strong bases for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated, nitrated, or other substituted aromatic compounds.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Investigated for its antimicrobial properties or as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it may act by:

Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate binding.

Receptor Modulation: Interacting with cellular receptors to modulate their activity.

Disrupting Cellular Processes: Interfering with essential cellular processes in microorganisms, leading to their death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in the sulfonamide backbone, substituents, and heterocyclic systems. Key distinctions in synthesis, physicochemical properties, and biological activity are outlined below.

Thiazole- and Thiazolidinone-Containing Analogs

- Compound 10b: Synthesized via reaction of thiosemicarbazone with hydrazonoyl chlorides, this analog incorporates a thiazole ring and a hydrazono group. However, its higher molecular weight (C₂₂H₂₁N₇O₃S₃) compared to the target compound could reduce bioavailability .

- Compound 15d: Features a thiazolidinone ring and a p-tolylhydrazono group. Analytical data (C, 50.02%; N, 18.53%) highlight a higher nitrogen content, suggesting stronger hydrogen-bonding capacity .

Indole-Based Sulfonamides

- Compound 3h : Contains a phenylethynylindole group, synthesized via gold-catalyzed reactions. The ethynyl linker increases planarity, favoring intercalation with aromatic residues in enzymes. However, its extended conjugation may reduce metabolic stability compared to the target compound’s piperazine group .

- Compound 3l: Incorporates a trifluoromethyl-substituted indole. This contrasts with the target compound’s methyl groups, which offer simpler metabolic pathways .

Bis-Sulfonamide Derivatives

- Compound 11 : A bis-sulfonamide with ethylene glycol linkers. The ethoxy chains increase polarity (logP ≈ -1.2 predicted), improving aqueous solubility but limiting membrane permeability. This contrasts with the target compound’s balance of hydrophobicity (p-tolyl) and hydrophilicity (piperazine) .

Azide- and Thiophene-Modified Analogs

- N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide : Features dual azide groups, introducing explosive reactivity risks and complicating storage. The target compound’s piperazine and tolyl groups offer greater stability .

- Compound 3m: Includes a thiophene-methylene group. This may enhance binding to metalloenzymes .

Research Implications

- Synthetic Flexibility : The target compound’s piperazine and ethyl linker allow modular derivatization, as seen in analogs like 3h and 15d. This adaptability is critical for optimizing pharmacokinetic profiles .

- Activity Trends : Thiazole/indole hybrids (e.g., 10b, 3h) show promise in targeting hydrophobic binding pockets, while bis-sulfonamides (e.g., 11) excel as solubilizing agents. The target compound’s balanced structure may offer broader therapeutic applicability .

- Stability Considerations : Azide-containing analogs (e.g., ) highlight the trade-off between reactivity and stability, favoring the target compound’s safer profile for drug development .

Biological Activity

4-methyl-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide is a sulfonamide compound known for its diverse biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and specific activities, supported by relevant research findings and data tables.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Piperazine Derivative : The process begins with 4-methylpiperazine, which is reacted with an alkylating agent to introduce the 2-(p-tolyl)ethyl group.

- Sulfonamide Formation : The intermediate product is then reacted with benzenesulfonyl chloride under basic conditions to yield the final sulfonamide compound.

Chemical Structure

The molecular formula for this compound is , with a molecular weight of approximately 373.55 g/mol. The structure includes a piperazine ring and a tolyl group, contributing to its unique biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thereby preventing substrate interaction.

- Receptor Modulation : The compound can interact with cellular receptors, influencing their activity.

- Disruption of Cellular Processes : It may interfere with essential cellular processes in microorganisms, leading to their death.

Antimicrobial Activity

Research indicates that sulfonamides have notable antimicrobial properties. The compound has been shown to exhibit:

- Bactericidal Effects : It demonstrates effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 15.625 μM to 125 μM against Staphylococcus aureus and Enterococcus faecalis, indicating significant antibacterial potential .

Comparative Studies

A comparison with similar compounds reveals that this compound possesses unique binding properties due to the combination of the piperazine ring and the p-tolyl group. This uniqueness may enhance its biological activity compared to related sulfonamides .

| Compound | Structure | MIC (μM) | Activity |

|---|---|---|---|

| This compound | Structure | 15.625 - 125 | Antibacterial |

| Similar Compound A | - | 31.108 - 62.216 | Moderate Activity |

| Similar Compound B | - | >125 | Low Activity |

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various sulfonamides, this compound was found to outperform standard antibiotics in inhibiting bacterial growth in vitro. The study utilized a series of assays to determine the compound's effectiveness against resistant strains of bacteria.

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit dihydroorotate dehydrogenase (DHODH), an important enzyme in pyrimidine biosynthesis. The results indicated that this compound could serve as a potential lead for developing new immunosuppressive agents due to its selective inhibition of DHODH in both human and Plasmodium falciparum models .

Q & A

Basic Research Questions

What are the key considerations for synthesizing 4-methyl-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide with high purity?

Methodological Answer:

The synthesis requires multi-step optimization:

Piperazine Functionalization: Introduce the 4-methylpiperazine moiety via nucleophilic substitution, ensuring pH control (8–10) to avoid side reactions .

Sulfonamide Coupling: React the intermediate with 4-methylbenzenesulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) to prevent hydrolysis .

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final compound (>95% purity) .

Critical Parameters:

- Temperature control during exothermic steps.

- Moisture-free environment for sulfonamide stability .

How can the molecular structure of this compound be confirmed using analytical techniques?

Methodological Answer:

- NMR Spectroscopy:

- 1H NMR: Confirm aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 2.1–2.5 ppm), and piperazine protons (δ 2.5–3.5 ppm) .

- 13C NMR: Identify sulfonamide carbonyl (δ ~165 ppm) and piperazine carbons (δ 45–55 ppm) .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ at m/z calculated for C₂₁H₂₈N₃O₂S: 386.1902) .

- X-Ray Crystallography: Resolve stereochemistry and confirm spatial arrangement of the p-tolyl and piperazine groups .

Advanced Research Questions

How can structure-activity relationship (SAR) studies be designed to evaluate the roles of the piperazine and sulfonamide moieties?

Methodological Answer:

Experimental Design:

Variation of Substituents:

- Piperazine Modifications: Replace 4-methylpiperazine with 4-phenylpiperazine or morpholine to assess target selectivity .

- Sulfonamide Substitutions: Introduce electron-withdrawing groups (e.g., -F, -Cl) to enhance hydrogen bonding with biological targets .

Biological Assays:

- Receptor Binding: Use radioligand displacement assays (e.g., for serotonin or dopamine receptors) to compare affinity .

- Enzyme Inhibition: Test against carbonic anhydrase isoforms via fluorescence-based assays .

Example SAR Table:

| Substituent Modification | Biological Activity Change | Key Reference |

|---|---|---|

| 4-Methylpiperazine → 4-Fluorophenylpiperazine | 10× higher 5-HT₁A receptor affinity | |

| Sulfonamide -CH₃ → -CF₃ | Improved carbonic anhydrase inhibition (IC₅₀: 15 nM → 2 nM) |

How should discrepancies in reported biological activity data across studies be addressed?

Methodological Answer:

Root-Cause Analysis:

Assay Variability: Compare protocols (e.g., cell lines, incubation time). For example:

- AMPA receptor inhibition (patent US7563811B2 ) vs. anti-inflammatory activity via COX-2 suppression .

Compound Purity: Verify purity (>95%) via HPLC; impurities like unreacted intermediates may skew results .

Stereochemical Effects: Enantiomers may exhibit divergent activities. Use chiral chromatography to isolate R/S forms .

Resolution Workflow:

- Replicate studies under standardized conditions (e.g., NIH/3T3 cells for cytotoxicity).

- Cross-validate with orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays) .

What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

Solubility Enhancement:

- Formulate with cyclodextrins or PEG-based carriers to improve aqueous solubility .

Metabolic Stability:

- Introduce deuterium at labile positions (e.g., benzylic hydrogens) to slow CYP450-mediated degradation .

Blood-Brain Barrier Penetration:

- Calculate logP (target 2–3) and polar surface area (<90 Ų) using Molinspiration .

Key Parameters:

| Property | Target Range | Method |

|---|---|---|

| logP | 2.5–3.5 | HPLC retention time correlation |

| Plasma Protein Binding | <90% | Equilibrium dialysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.